molecular formula C12H6ClF3N4O4 B5060475 N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine

Cat. No. B5060475
M. Wt: 362.65 g/mol
InChI Key: OUYHIKZDMWDTTL-UHFFFAOYSA-N
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Description

This compound is a pyridinamine derivative with nitro groups at the 3 and 5 positions of the pyridine ring. The nitrogen of the amine group is bonded to a phenyl ring, which is substituted with a chloro group at the 4 position and a trifluoromethyl group at the 3 position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the nitro groups, and the attachment of the phenyl ring with its substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and phenyl rings, the electron-withdrawing nitro groups, and the polar amine group. The trifluoromethyl group would add a degree of steric hindrance and electron-withdrawing character .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the nitro groups and the amine group suggests that this compound could form hydrogen bonds. The trifluoromethyl group could increase the compound’s lipophilicity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a drug candidate, future research could involve further testing of its biological activity, potential side effects, and pharmacokinetics .

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4O4/c13-9-2-1-6(3-8(9)12(14,15)16)18-11-10(20(23)24)4-7(5-17-11)19(21)22/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYHIKZDMWDTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitropyridin-2-amine

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